REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:10](=O)[CH2:11][CH:12](OC)[C:13]([O:15]C)=O)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8].O.[NH2:21][NH2:22].Cl>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13](=[O:15])[NH:21][N:22]=2)[CH:5]=[C:6]([Cl:9])[C:7]=1[CH3:8] |f:1.2|
|
Name
|
methyl 4-(3,5-dichloro-4-methylphenyl)-2-methoxy-4-oxobutyrate
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1C)Cl)C(CC(C(=O)OC)OC)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
after which it was again heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
At the end of this time, the solvent was distilled off
|
Type
|
WASH
|
Details
|
the residue was washed, in turn, with water and with a small amount of diethyl ether
|
Type
|
CUSTOM
|
Details
|
after which it was dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1C)Cl)C=1C=CC(NN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |